3',4'-Dihydroxyflavonol 3',4'-Dihydroxyflavonol 3,3',4'-trihydroxyflavone is a hydroxyflavan.
Brand Name: Vulcanchem
CAS No.: 6068-78-6
VCID: VC0537564
InChI: InChI=1S/C15H10O5/c16-10-6-5-8(7-11(10)17)15-14(19)13(18)9-3-1-2-4-12(9)20-15/h1-7,16-17,19H
SMILES: C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)O
Molecular Formula: C15H10O5
Molecular Weight: 270.24 g/mol

3',4'-Dihydroxyflavonol

CAS No.: 6068-78-6

Cat. No.: VC0537564

Molecular Formula: C15H10O5

Molecular Weight: 270.24 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

3',4'-Dihydroxyflavonol - 6068-78-6

Specification

CAS No. 6068-78-6
Molecular Formula C15H10O5
Molecular Weight 270.24 g/mol
IUPAC Name 2-(3,4-dihydroxyphenyl)-3-hydroxychromen-4-one
Standard InChI InChI=1S/C15H10O5/c16-10-6-5-8(7-11(10)17)15-14(19)13(18)9-3-1-2-4-12(9)20-15/h1-7,16-17,19H
Standard InChI Key KPGMHZQXQVDYNT-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)O
Canonical SMILES C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)O
Appearance Solid powder

Introduction

Chemical Synthesis and Properties

DiOHF is synthesized via catalytic hydrogenation using palladium-based catalysts. A representative protocol involves:

  • Starting Material: 3-Hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one.

  • Reaction Conditions: 10% palladium hydroxide on charcoal, hydrogen gas, ethanol solvent at 60°C for 1 hour .

  • Yield: 67% after purification .

Table 1: Key Synthetic Parameters of DiOHF

ParameterValue
Catalyst10% Pd(OH)₂ on charcoal
SolventEthanol
Temperature60°C
Reaction Time1 hour
Yield67%

This method ensures high reproducibility and scalability, critical for preclinical and clinical studies .

Mechanisms of Action and Antioxidant Properties

DiOHF exerts its effects primarily through ROS scavenging and enzyme modulation:

Superoxide Scavenging

In diabetic rat mesenteric arteries, DiOHF reduces NADPH oxidase-derived superoxide levels from 4,892 ± 946 to 2,094 ± 300 counts/mg (p < 0.001) . This is attributed to downregulation of Nox2 expression and prevention of endothelial nitric oxide synthase (eNOS) uncoupling .

Nitric Oxide Bioavailability

DiOHF enhances acetylcholine (ACh)-induced vasodilation by preserving NO function. In diabetic rats, DiOHF restores ACh sensitivity (pEC₅₀: 6.86 ± 0.12 vs. 7.49 ± 0.13, p < 0.01) and NO-mediated relaxation (Rₘₐₓ: 24 ± 7% vs. 69 ± 6%, p < 0.01) .

Kinase Inhibition

DiOHF directly inhibits Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) and apoptosis signal-regulated kinase 1 (ASK1), attenuating hypertrophic and apoptotic pathways in cardiomyocytes .

Cardiovascular Applications and Cardioprotection

Myocardial Infarction

In Langendorff-perfused rat hearts, DiOHF reduces infarct size by 40–50% during ischemia-reperfusion (I/R) . These findings mirror Phase II clinical trial outcomes (NCT02557217), where DiOHF derivatives improved post-infarction ventricular function .

Anti-Hypertrophic Effects

DiOHF suppresses adrenergic agonist-induced cardiomyocyte hypertrophy more effectively than fisetin or quercetin (p < 0.05) .

Role in Diabetes and Vascular Dysfunction

Mesenteric Artery Function

In diabetic rats, DiOHF reverses endothelial dysfunction by:

  • Reducing superoxide production (4892 ± 946 → 2094 ± 300 counts/mg) .

  • Restoring eNOS coupling and expression .

Aortic Reactivity

DiOHF potentiates sodium nitroprusside (SNP)-induced relaxation in the presence of ROS generators (xanthine/xanthine oxidase), preserving vascular responsiveness .

Protective Effects in Ischemia-Reperfusion Injury

Vascular Protection

In rat hindquarters, DiOHF pretreatment attenuates I/R-induced vascular dysfunction, improving ACh and SNP responses by 60–70% .

Ovarian I/R Injury

DiOHF reduces DNA damage (8-OHdG levels ↓ 50%), lipid peroxidation (MDA ↓ 40%), and inflammation (IL-6 ↓ 35%) in ovarian tissue, while boosting glutathione (GSH ↑ 25%) and superoxide dismutase (SOD ↑ 20%) .

Emerging Applications in Gynecological Health

DiOHF's efficacy in ovarian I/R injury highlights its potential in gynecological surgeries. Administration protocols (30 mg/kg intraperitoneal) mitigate histopathological damage, including edema and inflammation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator